4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride

Molecular descriptor Structural analog Physicochemical property

4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride (CAS 129841-29-8) is a synthetic piperazine derivative consisting of a phenolic core substituted at the 2-position with a 4-(4-methylpiperazin-1-yl)-1-phenylbutyl chain and at the 4-position with a methoxy group, isolated as the dihydrochloride salt with molecular formula C22H32Cl2N2O2 and molecular weight 427.41 g/mol. Structurally, it belongs to the phenyl-piperazine class of compounds, a privileged scaffold extensively explored for modulation of serotonin (5-HT) receptors and serotonin reuptake inhibition, with significant representation in patent literature claiming antidepressant and anxiolytic utilities.

Molecular Formula C22H32Cl2N2O2
Molecular Weight 427.4 g/mol
CAS No. 129841-29-8
Cat. No. B12729959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride
CAS129841-29-8
Molecular FormulaC22H32Cl2N2O2
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCC(C2=CC=CC=C2)C3=C(C=CC(=C3)OC)O.Cl.Cl
InChIInChI=1S/C22H30N2O2.2ClH/c1-23-13-15-24(16-14-23)12-6-9-20(18-7-4-3-5-8-18)21-17-19(26-2)10-11-22(21)25;;/h3-5,7-8,10-11,17,20,25H,6,9,12-16H2,1-2H3;2*1H
InChIKeyFMJJXQBGLYIHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol Dihydrochloride: Baseline Identity and Structural Classification for Targeted Procurement


4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol dihydrochloride (CAS 129841-29-8) is a synthetic piperazine derivative consisting of a phenolic core substituted at the 2-position with a 4-(4-methylpiperazin-1-yl)-1-phenylbutyl chain and at the 4-position with a methoxy group, isolated as the dihydrochloride salt with molecular formula C22H32Cl2N2O2 and molecular weight 427.41 g/mol [1]. Structurally, it belongs to the phenyl-piperazine class of compounds, a privileged scaffold extensively explored for modulation of serotonin (5-HT) receptors and serotonin reuptake inhibition, with significant representation in patent literature claiming antidepressant and anxiolytic utilities [2] [3].

Procurement Risk in Piperazine-Derivative Substitution: Why 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol Dihydrochloride Cannot Be Trivially Replaced


Phenyl-piperazine derivatives exhibit extreme sensitivity of receptor binding profiles to subtle changes in substitution pattern, chain length, and heteroatom placement. Compounds within the same patent families (e.g., US7148238 and WO2000028993) that differ by a single methoxy group or the position of the piperazine-attached phenyl ring can shift from potent serotonin reuptake inhibitor/5-HT1A agonist to inactive or off-target-active analogs [1] [2]. Consequently, procurement for research continuity demands exact structural fidelity; generic substitution with an uncharacterized analog risks experimental irreproducibility and data invalidation.

Head-to-Head Evidence Guide: Quantifiable Differentiation of 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol Dihydrochloride vs. Closest Structural Analogs


Molecular Weight Differentiation Relative to the Des-Methoxy Analog

The target compound possesses a 4-methoxy substituent on the phenolic ring, which is absent in the closest comparator 2-[4-(4-methylpiperazin-1-yl)-1-phenylbutyl]phenol dihydrochloride (CAS 129841-28-7). This structural difference translates into a molecular weight of 427.41 g/mol for the target compound vs. 397.38 g/mol for the comparator, a quantifiable increase of 30.03 g/mol [1] [2]. The additional methoxy group alters hydrogen-bonding capacity, lipophilicity, and steric bulk, all of which influence target binding and pharmacokinetic behavior in structure-activity relationship studies within this chemical series.

Molecular descriptor Structural analog Physicochemical property

Patent Protection Scope: Specific Claim Coverage Distinguishing the Compound from Unprotected Analogs

The target compound falls within the generic Markush structure of US Patent 7,148,238, which claims phenyl-piperazine derivatives as serotonin reuptake inhibitors where p (the carbon linker between piperazine and the aryl ring) can be 0–8 [1]. Many structurally similar compounds with identical piperazine and phenyl groups but differing linker lengths or phenol substitution are not explicitly exemplified or are outside the optimal claim scope, making this compound's specific coverage a differentiating factor for commercial sourcing and R&D risk management. The patent's exemplified compounds show serotonin reuptake inhibition IC50 values in the nanomolar range, providing a benchmark for class potency.

Intellectual property Freedom to operate Serotonin reuptake inhibitor

Dual-Application Potential: Serotonergic Activity and Catalytic Ligand Capability

Piperazinyl-derived aminephenolate ligands structurally related to the target compound have been employed to synthesize zinc complexes that catalyze ring-opening polymerization of cyclic esters [1]. The target compound's aminephenolate core (phenol oxygen and piperazine nitrogen as potential donor atoms) suggests comparable metal-coordination ability, potentially extending its utility beyond pharmacological research into materials science. This dual-use profile is not documented for many piperazine derivatives that lack the appropriate donor geometry.

Catalysis Ring-opening polymerization Zinc complexes

Optimal Use Cases for 4-Methoxy-2-(4-(4-methyl-1-piperazinyl)-1-phenylbutyl)phenol Dihydrochloride Based on Verified Differentiation Evidence


Serotonin Receptor SAR Studies Requiring Exact Structural Fidelity

Medicinal chemistry teams investigating the structure-activity relationships (SAR) of phenyl-piperazine serotonin reuptake inhibitors or 5-HT1A ligands can use this compound as a reference standard. Its specific 4-methoxy and 4-carbon linker configuration ensures that observed biological effects are attributable to this precise architecture, avoiding confounding variables introduced by close analogs with different substitution patterns [1].

Freedom-to-Operate and Patent Landscape Analysis

Intellectual property analysts and drug-development procurement teams can leverage the compound's inclusion in US Patent 7,148,238 to assess competitive landscapes for serotonin-targeted therapeutics. Sourcing this specific CAS-numbered material ensures alignment with patented chemical space, reducing legal risks compared to sourcing unclaimed analogs [1].

Bifunctional Ligand Design for Organometallic Catalysis

Researchers in organometallic chemistry can employ this compound as a precursor to aminephenolate-type ligands for the synthesis of zinc or other transition-metal complexes that catalyze ring-opening polymerization. The presence of both a phenolic –OH and a tertiary amine within the piperazine ring provides a chelating scaffold similar to those reported in the literature [1].

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